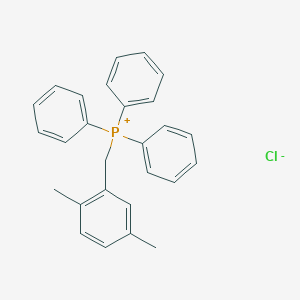
Lutetium sulfide
Overview
Description
Lutetium sulfide is a chemical compound composed of lutetium and sulfur, with the chemical formula Lu₂S₃. It is a rare earth compound that belongs to the lanthanide series. This compound is known for its unique properties, including its moderate solubility in water and acids, making it a valuable material in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lutetium sulfide can be synthesized through several methods. One common method involves the direct reaction of lutetium metal with sulfur at high temperatures. The reaction is typically carried out in a controlled environment to prevent contamination and ensure high purity of the product. The reaction can be represented as:
2Lu+3S→Lu2S3
Industrial Production Methods: In industrial settings, this compound is often produced by reducing lutetium oxide with hydrogen sulfide gas. This method is preferred for large-scale production due to its efficiency and cost-effectiveness. The reaction can be represented as:
Lu2O3+3H2S→Lu2S3+3H2O
Chemical Reactions Analysis
Types of Reactions: Lutetium sulfide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
- this compound can be oxidized to form lutetium oxide and sulfur dioxide. This reaction typically occurs at elevated temperatures in the presence of oxygen.
Oxidation: 2Lu2S3+9O2→2Lu2O3+6SO2
this compound can be reduced to lutetium metal and hydrogen sulfide gas using hydrogen gas as the reducing agent.Reduction: Lu2S3+3H2→2Lu+3H2S
this compound can react with hydrofluoric acid to form lutetium fluoride and hydrogen sulfide.Substitution: Lu2S3+6HF→2LuF3+3H2S
Major Products Formed: The major products formed from these reactions include lutetium oxide, lutetium fluoride, sulfur dioxide, and hydrogen sulfide.
Scientific Research Applications
Lutetium sulfide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry:
- Used as a precursor for the synthesis of other lutetium compounds.
- Employed in the study of rare earth element chemistry.
Biology:
- Utilized in the development of biological imaging agents due to its unique optical properties.
Medicine:
- Lutetium-177, a radioisotope of lutetium, is used in targeted radiotherapy for treating certain types of cancer .
Industry:
- Used in the production of high-performance materials, such as ceramics and phosphors.
- Employed in the manufacturing of catalysts for various chemical reactions.
Mechanism of Action
The mechanism of action of lutetium sulfide varies depending on its application. In the context of radiotherapy, lutetium-177 emits beta particles that damage cancer cells by causing DNA breaks, leading to cell death. The molecular targets include somatostatin receptors, which are overexpressed in certain types of tumors .
Comparison with Similar Compounds
Lanthanum sulfide (La₂S₃): Similar in structure but has different optical and electronic properties.
Cerium sulfide (Ce₂S₃): Known for its red pigment properties and used in ceramics.
Gadolinium sulfide (Gd₂S₃): Used in magnetic and electronic applications.
Uniqueness of Lutetium Sulfide: this compound is unique due to its high density, moderate solubility, and specific applications in radiotherapy and high-performance materials .
Properties
IUPAC Name |
lutetium(3+);trisulfide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Lu.3S/q2*+3;3*-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSCLAAJLZDTGEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[S-2].[S-2].[S-2].[Lu+3].[Lu+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Lu2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10923897 | |
| Record name | Lutetium sulfide (2/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10923897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12163-20-1 | |
| Record name | Lutetium sulfide (Lu2S3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012163201 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lutetium sulfide (Lu2S3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lutetium sulfide (2/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10923897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dilutetium trisulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.085 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


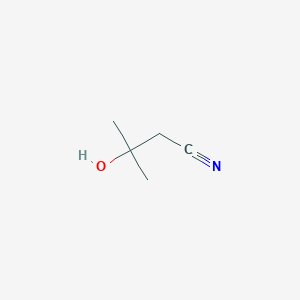


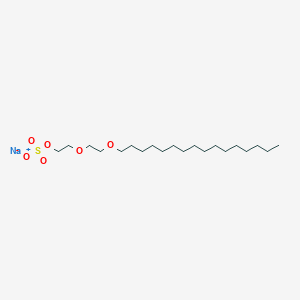


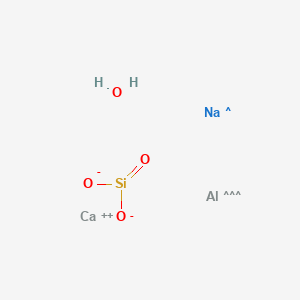
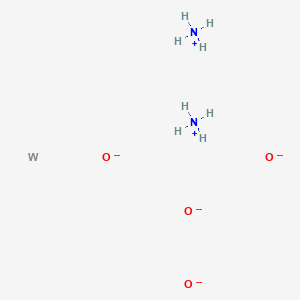

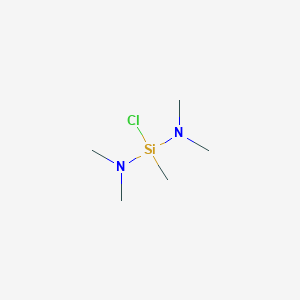
![2-[1-hydroxypropan-2-yl-(4-methylphenyl)amino]propan-1-ol](/img/structure/B77362.png)


